tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate: is an organic compound that features both bromine and iodine atoms attached to a phenoxy group, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-iodophenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, leading to the formation of simpler phenoxyacetate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are performed in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to achieve the reduction of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxyacetates, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new organic compounds.
Biology and Medicine
In biological and medical research, the compound can be used to synthesize molecules with potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new bonds. In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts, resulting in the creation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-bromo-2-iodophenoxy)acetate
- tert-Butyl 2-(5-chloro-2-iodophenoxy)acetate
- tert-Butyl 2-(5-bromo-2-fluorophenoxy)acetate
Uniqueness
tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate is unique due to the presence of both bromine and iodine atoms on the phenoxy group. This dual halogenation provides distinct reactivity patterns, allowing for a wider range of chemical transformations compared to similar compounds with only one halogen atom.
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-2-iodophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrIO3/c1-12(2,3)17-11(15)7-16-10-6-8(13)4-5-9(10)14/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPHXKZRZWRBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.